molecular formula C25H22N2O2S B11520479 2-[(2,4-dimethylphenyl)sulfonyl]-1-(1H-indol-3-yl)-1,2-dihydroisoquinoline

2-[(2,4-dimethylphenyl)sulfonyl]-1-(1H-indol-3-yl)-1,2-dihydroisoquinoline

Cat. No.: B11520479
M. Wt: 414.5 g/mol
InChI Key: OLLDLNACYLCABB-UHFFFAOYSA-N
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Description

2-(2,4-DIMETHYLBENZENESULFONYL)-1-(1H-INDOL-3-YL)-1,2-DIHYDROISOQUINOLINE is a complex organic compound that belongs to the class of sulfonyl indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIMETHYLBENZENESULFONYL)-1-(1H-INDOL-3-YL)-1,2-DIHYDROISOQUINOLINE typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylbenzenesulfonyl chloride, indole, and isoquinoline derivatives. The reaction conditions may involve:

    Step 1: Sulfonylation of indole using 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Step 2: Cyclization reaction with isoquinoline derivatives under acidic or basic conditions to form the dihydroisoquinoline ring.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often used for purification.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DIMETHYLBENZENESULFONYL)-1-(1H-INDOL-3-YL)-1,2-DIHYDROISOQUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole or isoquinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-DIMETHYLBENZENESULFONYL)-1-(1H-INDOL-3-YL)-1,2-DIHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-DIMETHYLBENZENESULFONYL)-1-(1H-INDOL-3-YL)-1,2-DIHYDROQUINOLINE
  • 2-(2,4-DIMETHYLBENZENESULFONYL)-1-(1H-INDOL-3-YL)-1,2-DIHYDROISOQUINOLINE

Uniqueness

2-(2,4-DIMETHYLBENZENESULFONYL)-1-(1H-INDOL-3-YL)-1,2-DIHYDROISOQUINOLINE is unique due to its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C25H22N2O2S

Molecular Weight

414.5 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)sulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline

InChI

InChI=1S/C25H22N2O2S/c1-17-11-12-24(18(2)15-17)30(28,29)27-14-13-19-7-3-4-8-20(19)25(27)22-16-26-23-10-6-5-9-21(22)23/h3-16,25-26H,1-2H3

InChI Key

OLLDLNACYLCABB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C3C2C4=CNC5=CC=CC=C54)C

Origin of Product

United States

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